molecular formula C6H4ClNO3 B018988 4-Chloro-6-nitrosobenzene-1,3-diol CAS No. 109755-36-4

4-Chloro-6-nitrosobenzene-1,3-diol

Cat. No. B018988
M. Wt: 173.55 g/mol
InChI Key: JVTXZVVELSONAM-UHFFFAOYSA-N
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Description

Chloro-nitrobenzene derivatives are of significant interest due to their applications in producing dyes, pharmaceuticals, and agrochemicals. The study of compounds like "4-Chloro-6-nitrosobenzene-1,3-diol" falls within this domain, focusing on understanding their chemical behavior and potential applications.

Synthesis Analysis

The synthesis of chloro-nitrobenzene derivatives often involves nitration reactions, halogenation, or specific substitution reactions. For example, the synthesis of 1,2-Dichloro-4-nitrobenzene is achieved through the chlorination of p-nitrochlorobenzene using KClO3-H2SO4 as a chlorinating reagent, highlighting the role of reaction conditions in achieving high yields (Zhang Wei-guang, 2009).

Molecular Structure Analysis

The molecular structures of chloro-nitrobenzene derivatives are characterized by X-ray crystallography, revealing details like bond lengths, angles, and molecular conformations. Studies on compounds such as "3,4-Dichloro-1-nitrobenzene-1,4-dioxane" and "3,4-Dichloro-1-nitrobenzene-aniline" show the importance of intermolecular interactions, such as Cl⋯Cl and N—O⋯Cl, in determining the crystal packing and molecular orientation (S. Barnett et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of chloro-nitrobenzene derivatives encompasses a range of substitution reactions, influenced by the electron-withdrawing effects of the nitro and chloro groups. These groups also affect the molecule's stability and reactivity towards nucleophiles.

Physical Properties Analysis

Physical properties like melting points, boiling points, solubility, and crystal structure are crucial for understanding the behavior of chloro-nitrobenzene derivatives in different environments. The orientational disorder in compounds such as "4-chloronitrobenzene" illustrates the complexity of their physical behavior, particularly in the solid state (L. Thomas et al., 2008).

Scientific Research Applications

Advanced Oxidation Processes for Environmental Remediation

A review on the degradation of acetaminophen by advanced oxidation processes highlights the significance of by-products such as hydroquinone and 4-nitrophenol, which share structural similarities with 4-Chloro-6-nitrosobenzene-1,3-diol (Qutob et al., 2022). The study emphasizes the environmental impact and the mechanisms involved in the degradation pathways of organic pollutants, suggesting potential research applications in studying the degradation and environmental fate of 4-Chloro-6-nitrosobenzene-1,3-diol.

Photolytic and Catalytic Degradation Studies

Research into the photosensitive properties of various protecting groups, including nitrobenzyl derivatives, indicates a promising area for the application of 4-Chloro-6-nitrosobenzene-1,3-diol in the development of new synthetic methodologies (Amit et al., 1974). This aligns with efforts to understand the photolytic and catalytic degradation of nitroaromatic compounds, contributing to advancements in synthetic chemistry and material science.

Treatment of Refractory Wastewater

The application of aerobic granular sludge in treating high-strength and refractory wastewater, including nitrobenzene compounds, showcases the environmental remediation potential of related research (Xi, 2012). Given the structural similarities, studying 4-Chloro-6-nitrosobenzene-1,3-diol could provide further insights into the treatment processes for refractory organic pollutants in wastewater.

Sensing Applications

Nanostructured luminescent micelles have been employed as efficient "functional materials" for sensing various nitroaromatic and nitramine explosives (Paria et al., 2022). The research into these sensing materials could be extended to include 4-Chloro-6-nitrosobenzene-1,3-diol, exploring its potential as a target or a component in the development of sensitive detection systems for hazardous materials.

Future Directions

The future directions of “4-Chloro-6-nitrosobenzene-1,3-diol” could involve further exploration of its participation in the Mitsunobu reaction . This reaction has been established as one of the most useful tools in organic synthesis, which allows the effective transformation of the hydroxy group .

properties

IUPAC Name

4-chloro-6-nitrosobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-3-1-4(8-11)6(10)2-5(3)9/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTXZVVELSONAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456869
Record name 4-Chloro-6-nitrosobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-nitrosobenzene-1,3-diol

CAS RN

109755-36-4
Record name 4-Chloro-6-nitrosobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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